molecular formula C13H16O3 B8488969 Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate CAS No. 52750-05-7

Ethyl 3-(4-methoxyphenyl)-2-methylprop-2-enoate

Cat. No. B8488969
M. Wt: 220.26 g/mol
InChI Key: CATWJJBYIYENLW-UHFFFAOYSA-N
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Patent
US04061771

Procedure details

A mixture of 71.8 g (0.30 mole) of ethyl β-(p-methoxyphenyl)-β-hydroxy-α-methylpropionate is refluxed with 41.0 g (0.30 mole) of potassium hydrogen sulfate in 718 ml of benzene for 1 hour. The insoluble white crystals formed are filtered off, washed with benzene and the solvent of the filtrate is removed on evaporation. This is dissolved in 700 ml of ether. The ether solution is washed with 4 × 100 ml of cold water until neutral followed by 80 ml of saturated sodium chloride solution, then it is dried over magnesium sulfate for 1.5 hours and filtered. The solvent is removed on an evaporator to give ethyl p-methoxy-α-methylcinnamate.
Quantity
71.8 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step Two
Quantity
718 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9](O)[CH:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:5][CH:4]=1.S([O-])(O)(=O)=O.[K+]>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[C:10]([CH3:16])[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
71.8 g
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(C(=O)OCC)C)O
Step Two
Name
Quantity
41 g
Type
reactant
Smiles
S(=O)(=O)(O)[O-].[K+]
Name
Quantity
718 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The insoluble white crystals formed
FILTRATION
Type
FILTRATION
Details
are filtered off
WASH
Type
WASH
Details
washed with benzene
CUSTOM
Type
CUSTOM
Details
the solvent of the filtrate is removed on evaporation
DISSOLUTION
Type
DISSOLUTION
Details
This is dissolved in 700 ml of ether
WASH
Type
WASH
Details
The ether solution is washed with 4 × 100 ml of cold water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
it is dried over magnesium sulfate for 1.5 hours
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent is removed on an evaporator

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C(C(=O)OCC)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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